

Biotin-C1-PEG3-C3-amine TFA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Biotin-C1-PEG3-C3-amine TFA*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-C1-PEG3-C3-amine TFA is a versatile bifunctional molecule widely employed in biomedical research and drug discovery. It incorporates a biotin moiety for high-affinity binding to streptavidin and a primary amine for covalent conjugation to other molecules. The defining feature of this reagent is its hydrophilic polyethylene glycol (PEG) spacer arm, which enhances solubility and minimizes steric hindrance in bioassays. This technical guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols.

Core Properties and Specifications

Biotin-C1-PEG3-C3-amine TFA is a valuable tool for researchers due to its specific chemical attributes that facilitate bioconjugation and detection. A summary of its key quantitative data is presented below.

Property	Value	Reference
Chemical Formula	C ₂₂ H ₃₉ F ₃ N ₄ O ₇ S	[1]
Molecular Weight	560.63 g/mol	[1]
CAS Number	1334172-59-6	[1]
Appearance	Oil	[1]
Purity	>95%	[1]
Solubility	Soluble in DCM, MeOH, DMF, and DMSO	[1]
Storage Conditions	Store at -20°C	[1]

Applications in Research

The unique structure of **Biotin-C1-PEG3-C3-amine TFA** lends itself to two primary applications in the research setting: as a biotinylation reagent for labeling biomolecules and as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Biotinylation of Carboxyl-Containing Molecules

The terminal primary amine on the PEG spacer allows for the covalent attachment of the biotin moiety to molecules containing carboxylic acid groups, such as proteins, peptides, and functionalized nanoparticles. This process, known as biotinylation, is a cornerstone of many detection and purification systems, including ELISAs, Western blotting, and affinity chromatography. The high affinity of biotin for streptavidin provides a robust and specific detection method.

Linker for PROTAC Synthesis

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. **Biotin-C1-PEG3-C3-amine TFA** can serve as a flexible PEG-based linker in the synthesis of PROTACs. The amine group can be readily functionalized to connect a ligand for a target protein on one end and a ligand for an E3 ligase on the other, facilitating the formation of the ternary complex required for protein degradation.

Experimental Protocols

General Protocol for Biotinylating a Carboxyl-Containing Protein

This protocol describes a general method for conjugating **Biotin-C1-PEG3-C3-amine TFA** to a protein with exposed carboxyl groups (e.g., aspartic acid, glutamic acid) using carbodiimide chemistry.

Materials:

- Protein of interest with accessible carboxyl groups
- **Biotin-C1-PEG3-C3-amine TFA**
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Desalting column or dialysis tubing

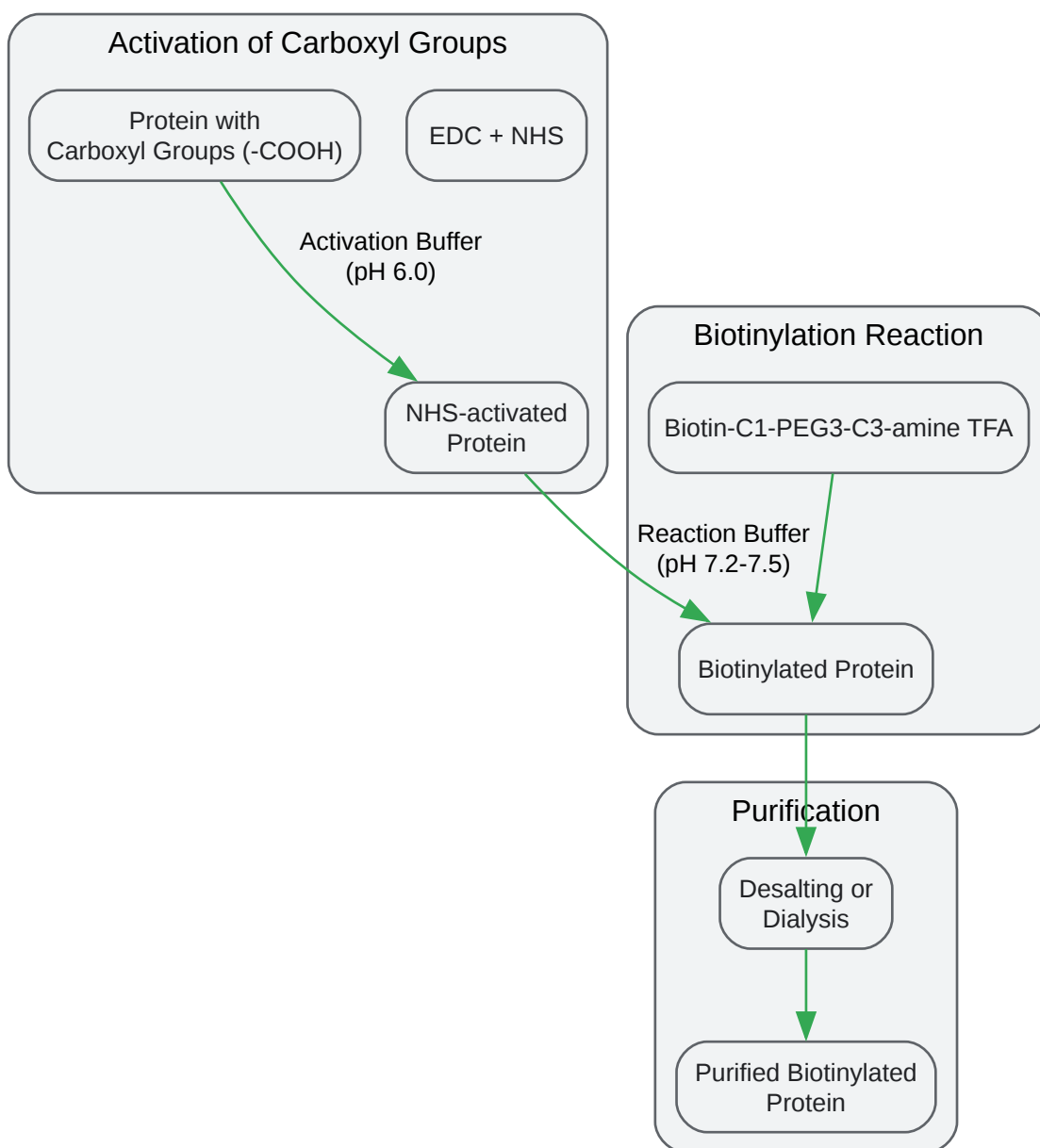
Procedure:

- Protein Preparation: Dissolve the protein in the Activation Buffer at a concentration of 1-5 mg/mL.
- Activation of Carboxyl Groups:
 - Add EDC to the protein solution to a final concentration of 10 mM.
 - Add NHS to the protein solution to a final concentration of 25 mM.
 - Incubate for 15 minutes at room temperature with gentle mixing.

- Biotinylation Reaction:
 - Prepare a stock solution of **Biotin-C1-PEG3-C3-amine TFA** in DMSO or DMF.
 - Add the **Biotin-C1-PEG3-C3-amine TFA** stock solution to the activated protein solution. The molar ratio of biotin reagent to protein should be optimized for the specific application, but a 20- to 50-fold molar excess is a common starting point.
 - Adjust the pH of the reaction mixture to 7.2-7.5 by adding Reaction Buffer.
 - Incubate for 2 hours at room temperature with gentle mixing.
- Quenching the Reaction: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
- Purification: Remove excess, unreacted biotinylation reagent and byproducts by desalting chromatography or dialysis against an appropriate buffer (e.g., PBS).
- Characterization: Confirm the extent of biotinylation using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by Western blot analysis using a streptavidin-HRP conjugate.

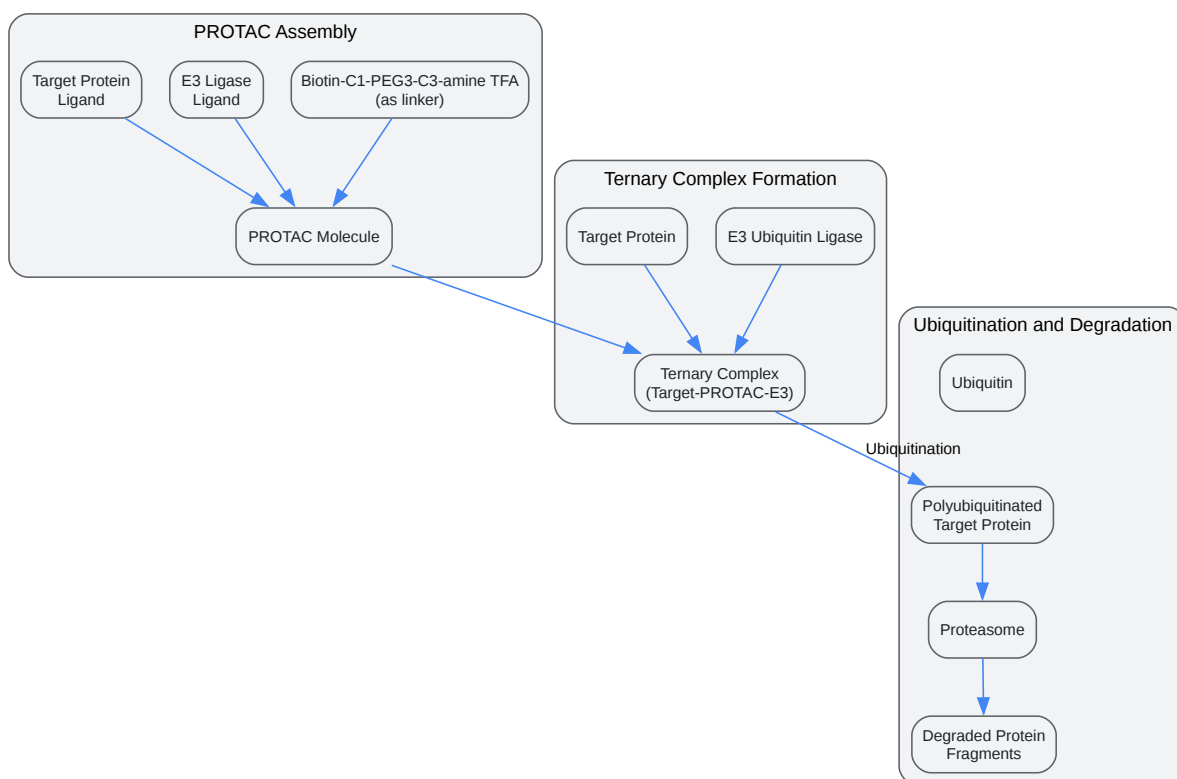
Visualizing Workflows and Pathways

To better illustrate the applications of **Biotin-C1-PEG3-C3-amine TFA**, the following diagrams, generated using the DOT language, depict the key experimental workflows and the general mechanism of action for a PROTAC.



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Caption: Workflow for Biotinylation of a Protein with **Biotin-C1-PEG3-C3-amine TFA**.



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Caption: General Mechanism of Action for a PROTAC Utilizing a Flexible Linker.

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References

- 1. Biotin-PEG3-C3-amine.TFA salt - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- To cite this document: BenchChem. [Biotin-C1-PEG3-C3-amine TFA: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13916064#what-is-biotin-c1-peg3-c3-amine-tfa]

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